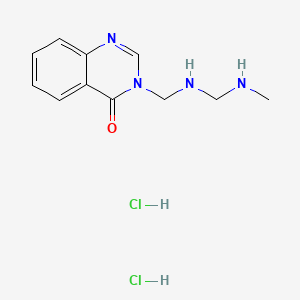

4(3H)-Quinazolinone, 3-((((methylamino)methyl)amino)methyl)-, dihydrochloride

CAS No.: 75159-16-9

Cat. No.: VC18428698

Molecular Formula: C11H16Cl2N4O

Molecular Weight: 291.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 75159-16-9 |

|---|---|

| Molecular Formula | C11H16Cl2N4O |

| Molecular Weight | 291.17 g/mol |

| IUPAC Name | 3-[(methylaminomethylamino)methyl]quinazolin-4-one;dihydrochloride |

| Standard InChI | InChI=1S/C11H14N4O.2ClH/c1-12-6-13-7-15-8-14-10-5-3-2-4-9(10)11(15)16;;/h2-5,8,12-13H,6-7H2,1H3;2*1H |

| Standard InChI Key | APSDMEYYLCQKQR-UHFFFAOYSA-N |

| Canonical SMILES | CNCNCN1C=NC2=CC=CC=C2C1=O.Cl.Cl |

Introduction

Structural and Chemical Characterization

Molecular Architecture

The compound features a quinazolinone core—a bicyclic system combining a benzene ring fused with a pyrimidin-4(3H)-one moiety. Its molecular formula, C₁₀H₁₁N₃O·2HCl, reflects the addition of a methylaminomethylamino-methyl side chain at position 3 and two hydrochloride counterions . The SMILES notation (CNCN1C=NC2=CC=CC=C2C1=O) and InChIKey (AABXXOQRXWHESZ-UHFFFAOYSA-N) provide unambiguous representations of its connectivity and stereoelectronic properties .

Tautomerism and Reactivity

Like most quinazolinones, this compound exhibits tautomerism, oscillating between 4(3H)- and 3(4H)-quinazolinone forms. The dihydrochloride salt enhances aqueous solubility, critical for bioavailability. Predicted collision cross-section (CCS) values for its adducts, such as [M+H]+ (138.7 Ų) and [M+Na]+ (153.1 Ų), suggest moderate polarity, aligning with its potential for membrane permeability .

Synthesis and Optimization Strategies

Synthetic Routes

While direct methods for synthesizing this specific derivative remain undocumented, analogous quinazolinones are typically prepared via:

-

Condensation Reactions: Anthranilic acid derivatives react with aldehydes and amines under acidic or microwave-assisted conditions.

-

Post-Modification: Introducing the methylaminomethylamino-methyl side chain likely involves reductive amination or nucleophilic substitution on a pre-formed quinazolinone scaffold.

Microwave-assisted synthesis, as reported for related compounds, achieves yields of 31–85% at 120–150°C within 20–33 minutes. Industrial-scale production may employ continuous flow systems to enhance efficiency.

Analytical and Computational Insights

Characterization Techniques

-

Mass Spectrometry: High-resolution MS confirms the molecular ion ([M+H]+ at m/z 190.09749) and adduct profiles .

-

Chromatography: Reverse-phase HPLC with UV detection (λ = 254 nm) resolves tautomeric forms and assesses purity.

-

Computational Modeling: Molecular docking predicts affinity for kinase targets (e.g., EGFR), guided by the compound’s CCS values .

Comparative Analysis with Analogous Compounds

| Compound | Structural Features | Bioactivity |

|---|---|---|

| 2-Aminoquinazoline | Amino group at C2 | Antimalarial |

| 6-Methylquinazolin-4(3H)-one | Methyl substitution at C6 | Antitumor |

| Target Compound | Methylaminomethylamino-methyl at C3 | Undocumented (inferred) |

The target compound’s multi-amine side chain distinguishes it from simpler analogs, potentially enabling polypharmacology—simultaneous modulation of multiple targets.

Future Research Directions

-

Synthetic Optimization: Develop one-pot methodologies to streamline side-chain introduction.

-

Target Deconvolution: Use CRISPR-Cas9 screens to identify primary biological targets.

-

Toxicological Profiling: Assess genotoxicity via Ames tests and hepatotoxicity in vitro.

-

Formulation Studies: Explore nanoparticle delivery systems to enhance CNS penetration.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume